3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one
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Overview
Description
These compounds have the general formula HN®R’ where R is an alkyl group and R’ is an aryl group . This compound is characterized by its unique structure, which includes a tetrazole ring attached to a cyclohexenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one typically involves the reaction of cyclohex-2-en-1-one with 5-aminotetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups attached to the tetrazole ring.
Scientific Research Applications
3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit beta-lactamase, an enzyme produced by certain bacteria that confers resistance to beta-lactam antibiotics . The inhibition occurs through the binding of the compound to the active site of the enzyme, thereby preventing it from catalyzing the hydrolysis of beta-lactam antibiotics.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(1-aryl-1H-tetrazol-5-ylamino)cyclohex-2-en-1-one
- 1,3-dimethyl-5-((2H-tetrazol-5-ylamino)methyl)-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
What sets 3-(1H-tetrazol-5-ylamino)cyclohex-2-en-1-one apart from similar compounds is its specific structure, which combines a tetrazole ring with a cyclohexenone moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9N5O/c13-6-3-1-2-5(4-6)8-7-9-11-12-10-7/h4H,1-3H2,(H2,8,9,10,11,12) |
InChI Key |
REZXFQGPXQJVJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=NNN=N2 |
Origin of Product |
United States |
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